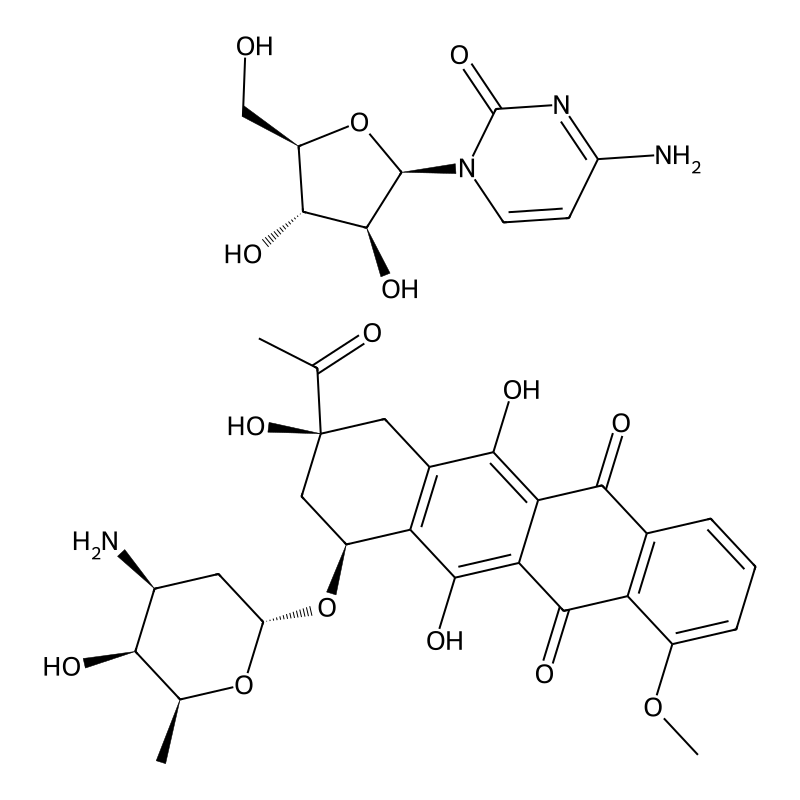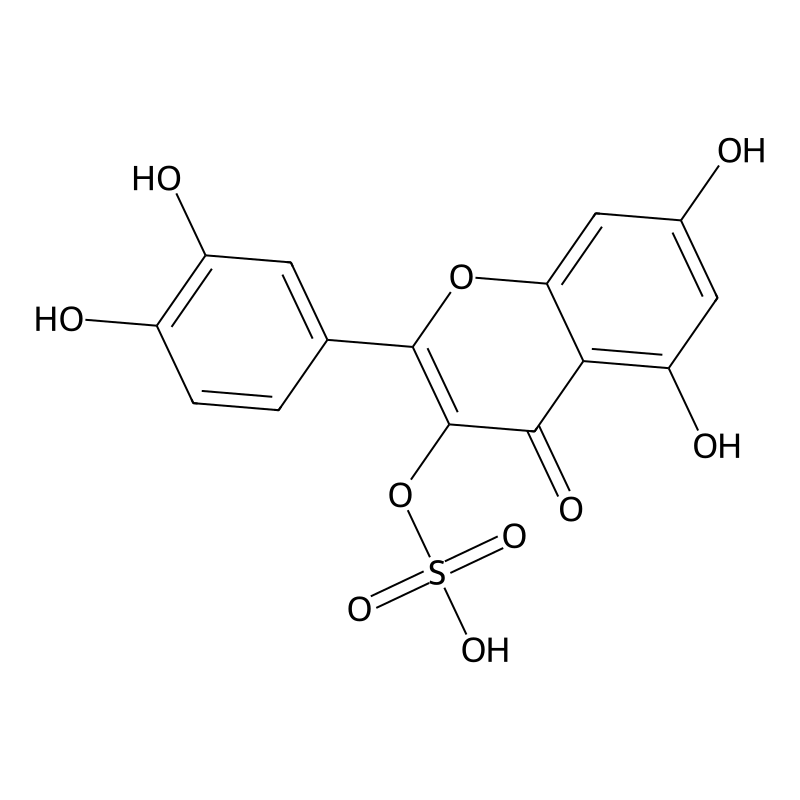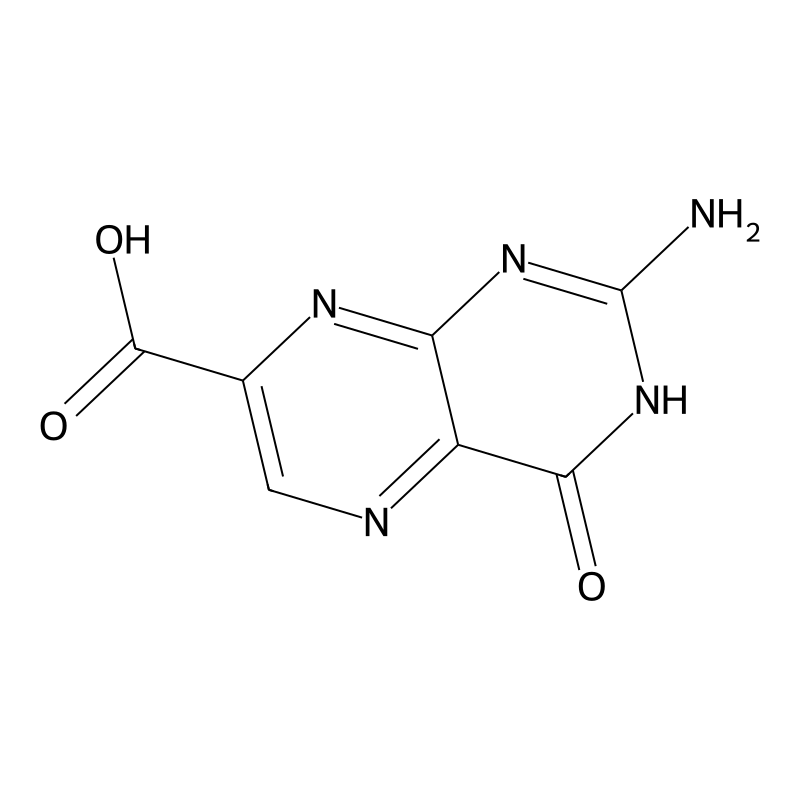Vyxeos

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Vyxeos is a liposomal formulation that combines two established chemotherapeutic agents: daunorubicin and cytarabine, in a 1:5 molar ratio. This combination is specifically designed for intravenous administration to treat newly diagnosed therapy-related acute myeloid leukemia and acute myeloid leukemia with myelodysplasia-related changes in adults and pediatric patients aged one year and older. The liposome structure, composed of distearoylphosphatidylcholine, distearoylphosphatidylglycerol, and cholesterol, enhances the pharmacokinetics of the drugs, allowing for prolonged retention in the bone marrow and targeted delivery to leukemia cells .
Daunorubicin functions primarily as a topoisomerase II inhibitor, interfering with DNA replication by forming stable complexes with deoxyribonucleic acid (DNA). This action leads to the inhibition of DNA synthesis and the generation of free radicals that can damage cellular components. Cytarabine, on the other hand, is a nucleoside analog that becomes phosphorylated to its active form, cytarabine-5-triphosphate. This metabolite inhibits DNA polymerase during the S phase of the cell cycle, thus preventing DNA synthesis .
The biological activity of Vyxeos is attributed to the synergistic effects of its components. Daunorubicin's cytotoxicity is enhanced by cytarabine's ability to inhibit DNA synthesis. The liposomal formulation allows for selective uptake by leukemia cells while minimizing exposure to normal tissues. This targeted delivery results in improved therapeutic efficacy and reduced systemic toxicity compared to traditional chemotherapy regimens .
The synthesis of Vyxeos involves the encapsulation of daunorubicin and cytarabine in liposomes. The liposome preparation starts with the mixing of phospholipids and cholesterol in an appropriate solvent, followed by the addition of the drug components. The mixture is then subjected to processes such as sonication or extrusion to form uniform liposomes. The final product is lyophilized into a powder form for reconstitution prior to administration .
Vyxeos is primarily indicated for treating newly diagnosed therapy-related acute myeloid leukemia and acute myeloid leukemia with myelodysplasia-related changes. Its unique formulation allows for effective treatment in patients who may not respond well to standard chemotherapy regimens. The dosing regimen typically involves administration on specific days over a treatment cycle, tailored based on individual patient characteristics .
Studies have shown that Vyxeos can interact with various other medications, particularly those affecting liver enzymes involved in drug metabolism. Careful monitoring is required when administering Vyxeos alongside other chemotherapeutics or medications that may influence its pharmacokinetics or increase the risk of adverse effects. Additionally, infusion-related reactions are noted with liposomal formulations; thus, premedication may be necessary for some patients .
Vyxeos stands out among other chemotherapy agents due to its dual-drug liposomal formulation that enhances drug delivery specifically to leukemia cells. Here are some similar compounds:
| Compound Name | Active Ingredients | Mechanism of Action | Unique Features |
|---|---|---|---|
| Daunorubicin | Daunorubicin | Topoisomerase II inhibition | Traditional formulation without targeting |
| Cytarabine | Cytarabine | Nucleoside analog affecting DNA synthesis | Single-agent use; not combined with daunorubicin |
| CPX-351 (Vyxeos) | Daunorubicin & Cytarabine | Synergistic action via liposomal delivery | Targeted delivery; reduced toxicity |
| Doxorubicin | Doxorubicin | Topoisomerase II inhibition | Broader use but higher systemic toxicity |
| Idarubicin | Idarubicin | Topoisomerase II inhibition | Similar action but different pharmacokinetics |
Vyxeos' unique formulation allows for better accumulation in bone marrow and preferential uptake by leukemia cells compared to traditional formulations of its components or similar agents . This targeted approach not only enhances efficacy but also aims to reduce side effects commonly associated with chemotherapy.
Molecular Formula (C36H42N4O15) and Structural Characteristics
The molecular formula C36H42N4O15 represents the combined molecular composition of the two active pharmaceutical ingredients within Vyxeos, reflecting the fixed 1:5 molar ratio of daunorubicin to cytarabine [7] [8]. This molecular formula encompasses the elemental composition of both drug components when considered as a unified therapeutic entity.
The structural characteristics of Vyxeos are defined by its liposomal architecture, which consists of rigid, spherical vesicles with a nominal mean diameter of approximately 100 nanometers [9]. The liposome membrane is composed of distearoylphosphatidylcholine, distearoylphosphatidylglycerol, and cholesterol arranged in a 7:2:1 molar ratio [1] [6] [10]. This specific lipid composition creates a gel-phase liposome with a high melting point that remains stable at physiological temperatures, ensuring the maintenance of the synergistic drug ratio in vivo for more than 24 hours post-injection [10].
The structural integrity of the Vyxeos liposome is further enhanced by the incorporation of cholesterol, which decreases the loss of hydrophilic substances and stabilizes the lipid bilayer [10]. The liposomes exhibit a net negative surface zeta potential of approximately -30 millivolts, which contributes to their stability and cellular uptake characteristics [10]. The anionic phosphatidylglycerol component serves as an alternative stabilizing phospholipid, providing enhanced circulation time without the potential immunogenicity associated with polyethylene glycol modifications [10].
Component Analysis of Daunorubicin and Cytarabine
Daunorubicin Component Analysis
Daunorubicin constitutes the anthracycline component of Vyxeos, possessing the molecular formula C27H29NO10 and a molecular weight of 527.52 grams per mole [1] [6] [11] [12]. The systematic chemical name for daunorubicin is (1S,3S)-3-acetyl-1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1-naphthacenyl-3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranoside [1] [6]. This complex nomenclature reflects the intricate tetracyclic structure characteristic of anthracycline antibiotics.
The structural features of daunorubicin include a planar anthracycline aglycone chromone linked to an amino sugar moiety, daunosamine [13]. The compound exhibits distinctive physicochemical properties, including a melting point of 190°C with decomposition, and appears as red to deep red crystals [14] [15]. Daunorubicin demonstrates excellent water solubility, being freely soluble in water and methanol while showing limited solubility in alcohol and virtual insolubility in acetone [14] [15].
The optical rotation of daunorubicin is [α]D20 +248 ±5° when measured in methanol at concentrations of 0.05-0.1 percent [14] [15]. The compound exhibits characteristic absorption maxima at 477 nanometers in aqueous solution, contributing to its distinctive coloration [14] [15]. These spectroscopic properties are crucial for analytical identification and quantification of the drug component within the Vyxeos formulation.
Cytarabine Component Analysis
Cytarabine represents the nucleoside analog component of Vyxeos, characterized by the molecular formula C9H13N3O5 and a molecular weight of 243.22 grams per mole [16] [17] [18]. The systematic chemical name for cytarabine is 4-amino-1-β-D-arabinofuranosyl-2(1H)-pyrimidinone, reflecting its structure as a pyrimidine nucleoside analog [16] [6] [19].
The structural configuration of cytarabine consists of a cytosine base linked to a D-arabinofuranose sugar through a β-N1-glycosidic bond [17] [20]. This structural arrangement differs from naturally occurring nucleosides by the presence of arabinose rather than ribose, which confers its unique pharmacological properties. Cytarabine appears as white or almost white crystalline powder, forming prisms when crystallized from aqueous ethanol solutions [20] [21].
The physicochemical properties of cytarabine include a melting point of 214°C and excellent water solubility at 50 milligrams per milliliter, producing clear, colorless solutions [20] [21]. The compound exhibits an optical rotation of [α]D24 +153° when measured in water at 0.5 percent concentration [20]. Cytarabine demonstrates characteristic ultraviolet absorption at 272 nanometers in aqueous solution and maintains stability under appropriate storage conditions [20] [21].
The pKa value of cytarabine is approximately 4.3, indicating its behavior as a weak base under physiological conditions [20]. The compound shows preferential solubility in polar solvents, being soluble in dimethyl sulfoxide and ethanol while demonstrating limited solubility in non-polar solvents [21].
Physicochemical Properties and Molecular Weight (770.7 g/mol)
The combined molecular weight of 770.7 grams per mole for Vyxeos reflects the aggregate mass of both active pharmaceutical ingredients in their fixed molar ratio [7] [8]. This molecular weight calculation encompasses the individual contributions of daunorubicin (527.52 g/mol) and cytarabine (243.22 g/mol) as they exist within the liposomal formulation.
The physicochemical properties of Vyxeos are fundamentally influenced by its liposomal structure and the properties of its constituent components. The formulation exists as a sterile, preservative-free, purple lyophilized cake supplied in single-dose clear glass vials [1] [6] [22]. Each vial contains 44 milligrams of daunorubicin and 100 milligrams of cytarabine encapsulated within liposomes, along with excipients including distearoylphosphatidylcholine (454 mg), distearoylphosphatidylglycerol (132 mg), cholesterol (32 mg), copper gluconate (100 mg), triethanolamine (4 mg), and sucrose (2054 mg) [1] [6].
The reconstitution characteristics of Vyxeos involve the addition of 19 milliliters of sterile water for injection to each vial, followed by gentle swirling for five minutes [16] [22]. The reconstituted solution yields concentrations of 2.2 milligrams per milliliter daunorubicin and 5.0 milligrams per milliliter cytarabine encapsulated in liposomes [16] [22]. The reconstituted product appears as an opaque, purple, homogeneous dispersion that should be essentially free from visible particles [16].
The stability profile of reconstituted Vyxeos demonstrates maintenance of physicochemical integrity for up to four hours when stored at 2°C to 8°C [16] [22]. The formulation exhibits a relative density of 1.31 grams per cubic centimeter and requires storage under inert atmosphere conditions at 2°C to 8°C in powder form [7]. The unique copper-based encapsulation process employed in Vyxeos manufacture ensures stable drug loading and controlled release characteristics that distinguish it from conventional liposomal formulations [9].
The liposomal structure of Vyxeos provides enhanced pharmacokinetic properties compared to free drug administration, including prolonged circulation time and preferential accumulation in bone marrow tissues [4] [10]. The gel-phase characteristics of the liposome membrane, maintained by the specific lipid composition and cholesterol content, ensure sustained drug release and preservation of the synergistic drug ratio throughout the circulation period [10].
| Table 1: Molecular Formula and Structural Characteristics | ||||
|---|---|---|---|---|
| Component | Molecular Formula | Molecular Weight (g/mol) | Molar Ratio in Vyxeos | Chemical Class |
| Vyxeos (Combined) | C36H42N4O15 | 770.70 | 1:5 (Combined) | Liposomal combination |
| Daunorubicin | C27H29NO10 | 527.52 | 1 | Anthracycline |
| Cytarabine | C9H13N3O5 | 243.22 | 5 | Nucleoside analog |
| Table 2: Physicochemical Properties Comparison | |||
|---|---|---|---|
| Property | Daunorubicin | Cytarabine | Vyxeos Complex |
| Molecular Weight | 527.52 g/mol | 243.22 g/mol | 770.7 g/mol |
| Melting Point | 190°C (decomposition) | 214°C | N/A (lyophilized) |
| Solubility in Water | Freely soluble | 50 mg/mL (clear) | Reconstitutable |
| Storage Temperature | 2-8°C | 2-8°C | 2-8°C |
| Form | Solid crystals | Crystalline | Lyophilized cake |
| Color | Red to deep red | White prisms | Purple |
| pH Stability | Stable | Stable (pH 4.3) | Stable 4 hours |
| Table 3: Vyxeos Liposome Composition | |||
|---|---|---|---|
| Component | Molar Ratio | Function | Amount per Vial (mg) |
| Distearoylphosphatidylcholine (DSPC) | 7 | Structural lipid bilayer | 454 |
| Distearoylphosphatidylglycerol (DSPG) | 2 | Stabilizing phospholipid | 132 |
| Cholesterol | 1 | Membrane stabilizer | 32 |
| Daunorubicin | 1 | Active drug component | 44 |
| Cytarabine | 5 | Active drug component | 100 |
Purity
Appearance
Storage
NCI Cancer Drugs
US Brand Name(s): Vyxeos
FDA Approval: Yes
Daunorubicin hydrochloride and cytarabine liposome is approved to treat: Acute myeloid leukemia (AML) that is newly diagnosed. It is used in adults with therapy-related AML (tAML) or AML with myelodysplasia -related changes (AML-MRC).
Daunorubicin hydrochloride and cytarabine liposome is a combination form of daunorubicin hydrochloride and cytarabine contained inside liposomes (very tiny particles of fat). This form may work better than other forms of these drugs and have fewer side effects. Also, because its effects last longer in the body, it doesn't need to be given as often. Daunorubicin hydrochloride and cytarabine liposome is also being studied in the treatment of other types of cancer.
Use Classification
Dates
2: Vincelette ND, Ding H, Huehls AM, Flatten KS, Kelly RL, Kohorst MA, Webster J, Hess AD, Pratz KW, Karnitz LM, Kaufmann SH. Effect of CHK1 Inhibition on CPX-351 Cytotoxicity in vitro and ex vivo. Sci Rep. 2019 Mar 5;9(1):3617. doi: 10.1038/s41598-019-40218-0. PubMed PMID: 30837643; PubMed Central PMCID: PMC6400938.
3: Wang Q, Banerjee K, Vasilinin G, Marier JF, Gibbons JA. Population Pharmacokinetics and Exposure-Response Analyses for CPX-351 in Patients With Hematologic Malignancies. J Clin Pharmacol. 2019 May;59(5):748-762. doi: 10.1002/jcph.1366. Epub 2018 Dec 19. PubMed PMID: 30566230.
4: Howell G, Oliai C, Schiller G. Liposomal Cytarabine-Daunorubicin (CPX-351) Extravasation: Case Report and Literature Review. Anticancer Res. 2018 Dec;38(12):6927-6930. doi: 10.21873/anticanres.13070. Review. PubMed PMID: 30504411.
5: Anderson E, Mehta P, Heywood J, Rees B, Bone H, Robinson G, Reynolds D, Salisbury V, Mayer L. CPX-351 exhibits hENT-independent uptake and can be potentiated by fludarabine in leukaemic cells lines and primary refractory AML. Leuk Res. 2018 Nov;74:121-129. doi: 10.1016/j.leukres.2018.08.007. Epub 2018 Aug 11. PubMed PMID: 30119908.
6: Di Y, Wasan EK, Cawthray J, Wasan KM. Scavenger receptor class BI (SR-BI) mediates uptake of CPX-351 into K562 leukemia cells. Drug Dev Ind Pharm. 2019 Jan;45(1):21-26. doi: 10.1080/03639045.2018.1513026. Epub 2018 Sep 5. PubMed PMID: 30113235.
7: Lancet JE, Uy GL, Cortes JE, Newell LF, Lin TL, Ritchie EK, Stuart RK, Strickland SA, Hogge D, Solomon SR, Stone RM, Bixby DL, Kolitz JE, Schiller GJ, Wieduwilt MJ, Ryan DH, Hoering A, Banerjee K, Chiarella M, Louie AC, Medeiros BC. CPX-351 (cytarabine and daunorubicin) Liposome for Injection Versus Conventional Cytarabine Plus Daunorubicin in Older Patients With Newly Diagnosed Secondary Acute Myeloid Leukemia. J Clin Oncol. 2018 Sep 10;36(26):2684-2692. doi: 10.1200/JCO.2017.77.6112. Epub 2018 Jul 19. PubMed PMID: 30024784; PubMed Central PMCID: PMC6127025.
8: Chen EC, Fathi AT, Brunner AM. Reformulating acute myeloid leukemia: liposomal cytarabine and daunorubicin (CPX-351) as an emerging therapy for secondary AML. Onco Targets Ther. 2018 Jun 12;11:3425-3434. doi: 10.2147/OTT.S141212. eCollection 2018. Review. PubMed PMID: 29928134; PubMed Central PMCID: PMC6003284.
9: Talati C, Lancet JE. CPX-351: changing the landscape of treatment for patients with secondary acute myeloid leukemia. Future Oncol. 2018 May;14(12):1147-1154. doi: 10.2217/fon-2017-0603. Epub 2018 Jan 30. Review. PubMed PMID: 29378418.
10: Walter RB, Othus M, Orlowski KF, McDaniel EN, Scott BL, Becker PS, Percival MM, Hendrie PC, Medeiros BC, Chiarella MT, Louie AC, Estey EH. Unsatisfactory efficacy in randomized study of reduced-dose CPX-351 for medically less fit adults with newly diagnosed acute myeloid leukemia or other high-grade myeloid neoplasm. Haematologica. 2018 Mar;103(3):e106-e109. doi: 10.3324/haematol.2017.182642. Epub 2017 Dec 14. PubMed PMID: 29242304; PubMed Central PMCID: PMC5830380.
11: Nikanjam M, Capparelli EV, Lancet JE, Louie A, Schiller G. Persistent cytarabine and daunorubicin exposure after administration of novel liposomal formulation CPX-351: population pharmacokinetic assessment. Cancer Chemother Pharmacol. 2018 Jan;81(1):171-178. doi: 10.1007/s00280-017-3484-5. Epub 2017 Nov 22. PubMed PMID: 29167924; PubMed Central PMCID: PMC5756117.
12: Wei AH, Tiong IS. Midostaurin, enasidenib, CPX-351, gemtuzumab ozogamicin, and venetoclax bring new hope to AML. Blood. 2017 Dec 7;130(23):2469-2474. doi: 10.1182/blood-2017-08-784066. Epub 2017 Oct 19. Review. PubMed PMID: 29051180.
13: Brunetti C, Anelli L, Zagaria A, Specchia G, Albano F. CPX-351 in acute myeloid leukemia: can a new formulation maximize the efficacy of old compounds? Expert Rev Hematol. 2017 Oct;10(10):853-862. doi: 10.1080/17474086.2017.1369400. Epub 2017 Aug 24. Review. PubMed PMID: 28814164.
14: Gordon MJ, Tardi P, Loriaux MM, Spurgeon SE, Traer E, Kovacsovics T, Mayer LD, Tyner JW. CPX-351 exhibits potent and direct ex vivo cytotoxicity against AML blasts with enhanced efficacy for cells harboring the FLT3-ITD mutation. Leuk Res. 2017 Feb;53:39-49. doi: 10.1016/j.leukres.2016.12.002. Epub 2016 Dec 12. PubMed PMID: 28013106.
15: Cortes JE, Goldberg SL, Feldman EJ, Rizzeri DA, Hogge DE, Larson M, Pigneux A, Recher C, Schiller G, Warzocha K, Kantarjian H, Louie AC, Kolitz JE. Phase II, multicenter, randomized trial of CPX-351 (cytarabine:daunorubicin) liposome injection versus intensive salvage therapy in adults with first relapse AML. Cancer. 2015 Jan 15;121(2):234-42. doi: 10.1002/cncr.28974. Epub 2014 Sep 15. PubMed PMID: 25223583; PubMed Central PMCID: PMC5542857.
16: Carol H, Fan MM, Harasym TO, Boehm I, Mayer LD, Houghton P, Smith MA, Lock RB. Efficacy of CPX-351, (cytarabine:daunorubicin) liposome injection, against acute lymphoblastic leukemia (ALL) xenograft models of the Pediatric Preclinical Testing Program. Pediatr Blood Cancer. 2015 Jan;62(1):65-71. doi: 10.1002/pbc.25133. Epub 2014 Sep 9. PubMed PMID: 25203866; PubMed Central PMCID: PMC4237711.
17: Lancet JE, Cortes JE, Hogge DE, Tallman MS, Kovacsovics TJ, Damon LE, Komrokji R, Solomon SR, Kolitz JE, Cooper M, Yeager AM, Louie AC, Feldman EJ. Phase 2 trial of CPX-351, a fixed 5:1 molar ratio of cytarabine/daunorubicin, vs cytarabine/daunorubicin in older adults with untreated AML. Blood. 2014 May 22;123(21):3239-46. doi: 10.1182/blood-2013-12-540971. Epub 2014 Mar 31. PubMed PMID: 24687088; PubMed Central PMCID: PMC4624448.
18: Gergis U, Roboz G, Shore T, Ritchie E, Mayer S, Wissa U, McKenna M, Christos P, Pearse R, Mark T, Scandura J, van Besien K, Feldman E. A phase I study of CPX-351 in combination with busulfan and fludarabine conditioning and allogeneic stem cell transplantation in adult patients with refractory acute leukemia. Biol Blood Marrow Transplant. 2013 Jul;19(7):1040-5. doi: 10.1016/j.bbmt.2013.04.013. Epub 2013 May 4. PubMed PMID: 23648237.
19: Feldman EJ, Kolitz JE, Trang JM, Liboiron BD, Swenson CE, Chiarella MT, Mayer LD, Louie AC, Lancet JE. Pharmacokinetics of CPX-351; a nano-scale liposomal fixed molar ratio formulation of cytarabine:daunorubicin, in patients with advanced leukemia. Leuk Res. 2012 Oct;36(10):1283-9. doi: 10.1016/j.leukres.2012.07.006. Epub 2012 Jul 26. PubMed PMID: 22840315.
20: Feldman EJ, Lancet JE, Kolitz JE, Ritchie EK, Roboz GJ, List AF, Allen SL, Asatiani E, Mayer LD, Swenson C, Louie AC. First-in-man study of CPX-351: a liposomal carrier containing cytarabine and daunorubicin in a fixed 5:1 molar ratio for the treatment of relapsed and refractory acute myeloid leukemia. J Clin Oncol. 2011 Mar 10;29(8):979-85. doi: 10.1200/JCO.2010.30.5961. Epub 2011 Jan 31. PubMed PMID: 21282541; PubMed Central PMCID: PMC4520927.








